3-Formylphenyl 1,3-benzodioxole-5-carboxylate 3-Formylphenyl 1,3-benzodioxole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13328907
InChI: InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

3-Formylphenyl 1,3-benzodioxole-5-carboxylate

CAS No.:

Cat. No.: VC13328907

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

3-Formylphenyl 1,3-benzodioxole-5-carboxylate -

Specification

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name (3-formylphenyl) 1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2
Standard InChI Key LYUXOARJHDOXIV-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound consists of two primary components:

  • A 1,3-benzodioxole ring (a fused bicyclic structure with two oxygen atoms at positions 1 and 3).

  • A 3-formylphenyl group linked via an ester bond to the carboxylate group at position 5 of the benzodioxole ring .

Key structural descriptors:

  • SMILES: O=Cc3cccc(OC(=O)c2ccc1OCOc1c2)c3\text{O=Cc3cccc(OC(=O)c2ccc1OCOc1c2)c3}

  • InChI: InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2\text{InChI=1S/C}_{15}\text{H}_{10}\text{O}_5/\text{c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2} .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight270.24 g/mol
Boiling PointNot reported-
Density1.432g/cm31.432 \, \text{g/cm}^3 (predicted)
LogP (Partition Coefficient)2.12 (predicted)
Hazard StatementsH315, H319, H335 (skin/eye/respiratory irritation)

The compound’s reactivity is influenced by the electron-withdrawing ester and formyl groups, making it susceptible to nucleophilic attack at the carbonyl centers .

Synthesis and Reaction Pathways

Synthetic Strategies

The ester is synthesized through acid-catalyzed esterification between 1,3-benzodioxole-5-carboxylic acid and 3-formylphenol. Alternative routes may involve:

  • Activation of the carboxylic acid using reagents like oxalyl chloride or carbodiimides.

  • Coupling with 3-formylphenol in the presence of a base (e.g., triethylamine) to facilitate ester bond formation .

Example procedure (adapted from analogous syntheses):

  • Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

  • Add oxalyl chloride (1.2 equiv) dropwise under nitrogen, stir at room temperature for 1 hour.

  • Add 3-formylphenol (1.1 equiv) and triethylamine (2.0 equiv), reflux for 4 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 10:1) .

Reaction Mechanisms

  • Esterification: Proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-formylphenol attacks the activated carbonyl of the acid chloride .

  • Side Reactions: Competing hydrolysis of the acid chloride or over-oxidation of the formyl group may occur without strict anhydrous conditions .

Applications in Research

Pharmaceutical Intermediates

The compound’s benzodioxole core is structurally analogous to bioactive molecules. For example:

  • Anticancer Agents: Benzodioxole derivatives exhibit inhibitory activity against VEGFR-2 and other kinase targets .

  • Antimicrobial Scaffolds: The formyl group enables Schiff base formation, a common strategy in antimicrobial drug design .

Materials Science

  • Polymer Precursors: The ester and formyl groups serve as crosslinking sites in polymer synthesis.

  • Coordination Chemistry: The formyl moiety can act as a ligand for metal-organic frameworks (MOFs) .

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves and lab coat
Eye Damage (H319)Use safety goggles
Respiratory Irritation (H335)Work in a fume hood

Future Directions

  • Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles .

  • Derivatization Studies: Explore reductions (e.g., formyl to hydroxymethyl) or amidations to enhance bioavailability .

  • Computational Modeling: Molecular dynamics simulations to predict binding affinities for drug targets .

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